4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole
Description
Significance of Fluorine in Heterocyclic Systems
The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in drug discovery and materials science. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.gov Its small size allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, yet it can drastically change the electronic properties. nih.gov
The strong carbon-fluorine (C-F) bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a molecule's bioavailability and its binding affinity to biological targets. smolecule.com The presence of fluorine can also increase the lipophilicity of a molecule, aiding its passage through biological membranes. nih.gov These attributes have led to a significant number of fluorinated heterocyclic drugs being approved for clinical use.
Overview of Benzimidazole (B57391) Derivatives in Chemical Research
Benzimidazole is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov The benzimidazole core is structurally similar to naturally occurring purines, allowing these derivatives to interact with various biological macromolecules. nih.gov
Research has demonstrated that benzimidazole derivatives possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. acgpubs.orgnih.govnih.gov For instance, certain fluorinated benzimidazoles have shown potent activity against various cancer cell lines and are effective as antimicrobial agents. acgpubs.orgresearchgate.net The versatility of the benzimidazole structure allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic applications. nih.govmdpi.com The synthesis of benzimidazole derivatives is also well-established, with common methods including the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govnih.gov
Specific Research Focus on 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole
While the broader class of fluorinated benzimidazoles has been the subject of extensive research, this compound itself has a more limited specific research focus in publicly available literature. However, its existence and utility as a synthetic intermediate can be inferred from studies on related compounds. For example, the synthesis of derivatives such as this compound-2-carbaldehyde is documented, indicating that the core tetrafluorinated benzimidazole scaffold is accessible. bldpharm.com
The primary research interest in this compound likely lies in its use as a building block for more complex molecules. The four fluorine atoms on the benzene (B151609) ring create a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups onto the benzimidazole core, providing a pathway to a diverse library of novel compounds for biological screening. The synthesis of various fluorinated (benzo[d]imidazol-2-yl)methanols, for example, often starts from polyfluorinated o-phenylenediamines, which are precursors to the corresponding benzimidazoles. mdpi.com
The properties of this compound are expected to be influenced by its extensive fluorination. The fluorine atoms would significantly impact the electronic environment of the entire molecule, affecting its acidity, basicity, and potential for intermolecular interactions such as hydrogen bonding and C-F...π interactions. mdpi.com These interactions are crucial for how the molecule packs in a crystal lattice and how it might interact with a biological target. mdpi.com
Historical Trajectory and Current Research Landscape of Fluorinated Benzimidazoles
The journey of fluorinated benzimidazoles is intertwined with the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine. Early work focused on simple fluorination reactions, but it was the development of more controlled methods that opened the door to the synthesis of complex fluorinated molecules.
In the context of benzimidazoles, the initial focus was on non-fluorinated derivatives, with their discovery linked to research on vitamin B12. The realization of their therapeutic potential spurred extensive synthetic efforts. The introduction of fluorine into the benzimidazole scaffold represented a significant advancement, driven by the growing understanding of fluorine's beneficial effects on drug properties.
The current research landscape for fluorinated benzimidazoles is vibrant and multifaceted. Researchers are actively exploring new synthetic methodologies to create novel derivatives with improved efficacy and selectivity. acgpubs.orgresearchgate.net There is a strong emphasis on developing compounds with potent anticancer and antimicrobial activities. acgpubs.orgnih.govnih.gov Studies often involve in vitro screening against various cell lines and pathogens, followed by structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity. acgpubs.org The investigation of how these molecules interact with their biological targets at a molecular level, through techniques like X-ray crystallography and computational modeling, is also a key area of research. smolecule.commdpi.com While specific studies on this compound are not abundant, the ongoing exploration of perfluorinated heterocycles suggests that it and its derivatives hold potential for future discoveries in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2F4N2 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H2F4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) |
InChI Key |
BYGZIKVYZQCNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6,7 Tetrafluoro 1h Benzo D Imidazole and Its Derivatives
Classical and Conventional Approaches to Polyfluorinated Benzimidazoles
Traditional methods for synthesizing the benzimidazole (B57391) core have been well-established for over a century and typically involve high temperatures and strong acidic conditions. These foundational techniques have been adapted for the preparation of fluorinated analogues.
The most prominent classical route to benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic and often dehydrating conditions. semanticscholar.orgnih.gov This method has been successfully applied to fluorinated substrates.
A direct synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols involves the reaction of various fluorinated o-phenylenediamines with glycolic acid in the presence of hydrochloric acid, affording yields between 70% and 85%. mdpi.com Similarly, the reaction of fluorinated 1,2-phenylenediamines with benzimidazole-2-carboxylic acid in polyphosphoric acid (PPA) at elevated temperatures has been used to produce asymmetrically fluorinated 2,2′-bibenzimidazoles. nsc.ru The use of strong acids like PPA is characteristic of these classical syntheses, as they act as both a catalyst and a dehydrating agent to drive the reaction towards the cyclized product. nih.govnsc.ru
The general mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic imidazole (B134444) ring.
Table 1: Examples of Classical Condensation Reactions for Fluorinated Benzimidazoles
| Fluorinated Reactant | Carboxylic Acid Derivative | Catalyst/Medium | Product Type | Yield (%) | Reference |
| Fluorinated o-phenylenediamines | Glycolic acid | Hydrochloric acid | (Benzo[d]imidazol-2-yl)methanol | 70-85 | mdpi.com |
| Fluorinated 1,2-phenylenediamines | Benzimidazole-2-carboxylic acid | Polyphosphoric acid (PPA) | Asymmetrically fluorinated 2,2′-bibenzimidazole | Not specified | nsc.ru |
| o-Phenylenediamine | Various carboxylic acids | p-Toluenesulfonic acid | 2-Substituted benzimidazoles | Not specified | nih.govresearchgate.net |
| o-Phenylenediamine | Aromatic acids | Ammonium chloride / EtOH | 2-Arylbenzimidazoles | 72-90 | semanticscholar.org |
Cyclization Reactions
The cyclization step is the crucial ring-forming process in benzimidazole synthesis. In conventional methods, this is typically an intramolecular cyclodehydration of the N-acyl-o-phenylenediamine intermediate formed from the initial condensation. This process is generally promoted by heat and strong acids, which facilitate the elimination of a water molecule to yield the final benzimidazole heterocycle. nih.gov
However, the harsh conditions required can sometimes lead to side reactions. For instance, when fluorinated 1,2-phenylenediamines are heated in polyphosphoric acid, a competing reaction can occur, leading to the formation of fluorinated phenazine-2,3-diamines instead of the desired benzimidazole product. nsc.ru The direction of the transformation and the propensity for side reactions can depend on the number and position of the fluorine atoms on the benzene (B151609) ring. nsc.ru Furthermore, hydrodefluorination has been observed as a side reaction when the starting diamine contains fluorine atoms at both the 4- and 5-positions. nsc.ru
Modern and Sustainable Synthetic Strategies
In response to the limitations of classical methods, which often involve harsh conditions and generate significant waste, modern synthetic chemistry has focused on developing more efficient, sustainable, and environmentally benign protocols. These strategies are characterized by milder reaction conditions, shorter reaction times, and the use of advanced technologies and catalytic systems.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. eurekaselect.com For the synthesis of benzimidazoles, microwave-assisted methods lead to dramatic reductions in reaction times (from hours to minutes), improved product yields, and higher purity. eurekaselect.comorganic-chemistry.org This technique has been effectively used for preparing fluorinated benzimidazole derivatives. researchgate.netnih.gov
One report describes the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on a solid support (montmorillonite K10) under microwave irradiation in a domestic oven, which produced 2-trifluoromethylbenzimidazoles in good yields. dergipark.org.tr The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reaction | Conventional Method | Microwave Method | Improvement | Reference |
| Synthesis of 1,2,4-triazole derivatives | >24 hours, <5% yield | 10 minutes, 56% yield | Drastic reduction in time, significant yield increase | nih.gov |
| Synthesis of 1,2-disubstituted benzimidazoles | Several hours | 5-10 minutes, 86-99% yield | >95% reduction in time, high to quantitative yields | nih.gov |
| General benzimidazole synthesis | Hours | Minutes | Yield increases of 10-50%, time reduction of 96-98% | organic-chemistry.org |
Catalytic Methodologies (e.g., Lewis Acid Catalysis)
The use of catalysts is a cornerstone of modern synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For benzimidazole synthesis, a wide array of catalysts has been explored.
Lewis acids are particularly effective. For example, erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been employed as a highly efficient catalyst for the condensation of o-phenylenediamines with aldehydes. beilstein-journals.org The Lewis acid activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diamine, thereby facilitating the reaction under mild, and even solvent-free, conditions. nih.govbeilstein-journals.org
Heterogeneous catalysts, which can be easily recovered and reused, are central to green chemistry. Nano-zirconia (nano-ZrO₂) has been reported as a robust and recyclable catalyst for the synthesis of benzimidazoles from o-phenylenediamine and various aldehydes in dry ethanol, with yields up to 95%. mdpi.com Other nano-catalysts, such as ZnO nanoparticles and nano-Ni(II)/Y zeolite, have also been successfully used, often under solvent-free conditions. nih.govnih.gov
Table 3: Selected Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
| Er(OTf)₃ (Lewis Acid) | N-phenyl-o-phenylenediamine, Aldehydes | Solvent-free, 60°C, Microwave | High selectivity, short reaction time (5 min), excellent yields (up to 99%) | nih.gov |
| Nano-ZrO₂ (Heterogeneous) | o-Phenylenediamine, Aryl aldehydes | Dry ethanol, 60°C | Recyclable catalyst, good yields (up to 95%) | mdpi.com |
| ZnO-NPs (Heterogeneous) | o-Phenylenediamine, Aldehydes | Ethanol, 70°C | Short reaction time, high yields, recyclable catalyst | nih.gov |
| p-Toluenesulfonic acid (Brønsted Acid) | o-Phenylenediamines, Aldehydes | Solvent-free, grinding | Mild conditions, simple product isolation, high efficiency | nih.gov |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several solvent-free protocols for benzimidazole synthesis have been developed.
These reactions can be conducted by simply heating the neat reactants together, sometimes with a catalyst. researchgate.net For instance, benzimidazole derivatives have been synthesized by heating o-phenylenediamine with organic acids or aldehydes at 140°C without any solvent. researchgate.net
Another approach involves solid-state synthesis or "grinding," where the reactants are physically ground together, often with a solid catalyst like p-toluenesulfonic acid. nih.gov This mechanical activation can promote the reaction without the need for a solvent. Combining solvent-free conditions with microwave irradiation and a Lewis acid catalyst, as seen in the Er(OTf)₃-catalyzed synthesis of 1,2-disubstituted benzimidazoles, represents a highly efficient and environmentally friendly strategy. nih.gov These methods are attractive for their operational simplicity, reduced waste generation, and often higher yields. nih.govresearchgate.net
Derivatization and Functionalization Strategies of the Benzimidazole Core
The functionalization of the 4,5,6,7-tetrafluoro-1H-benzo[d]imidazole scaffold can be systematically approached by targeting three main reactive zones: the acidic N-H bond of the imidazole ring, the electrophilic C-2 carbon, and the electron-deficient tetrafluorinated benzene ring.
N-Alkylation and N-Arylation Reactions
The nitrogen atoms of the benzimidazole ring are common sites for functionalization. The N-H proton is acidic (pKa ≈ 12.8), and its acidity is enhanced by the strong electron-withdrawing effect of the tetrafluoro-benzene moiety. chemicalbook.com This facilitates deprotonation and subsequent reaction with electrophiles.
N-Alkylation: This is typically achieved by treating the parent benzimidazole with an alkyl halide in the presence of a base. The base deprotonates the imidazole nitrogen, creating a nucleophilic anion that attacks the alkyl halide in a standard SN2 reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone or dimethylformamide (DMF). mdpi.com The reaction generally proceeds under mild conditions to afford the N-alkylated product in good yields. Due to the tautomerism of the benzimidazole ring, a mixture of N-1 and N-3 isomers is not a concern in the unsubstituted parent compound, but regioselectivity can become an issue in derivatives with substituents on the imidazole ring itself.
N-Arylation: The introduction of an aryl group onto the nitrogen atom often requires more forcing conditions or catalytic methods, such as the Ullmann condensation or Buchwald-Hartwig amination. In a typical Ullmann-type reaction, the benzimidazole is coupled with an aryl halide using a copper catalyst, often in the presence of a base and a high-boiling point solvent. scispace.com Ligand-free conditions using CuO nanoparticles have also been reported for the N-arylation of azoles, which can be applicable here. scispace.com
Table 1: Representative N-Alkylation and N-Arylation Reactions This table presents plausible reaction schemes based on established benzimidazole chemistry, as specific examples for the tetrafluoro- derivative are not extensively documented in readily available literature.
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Benzyl bromide | K₂CO₃, Acetone, rt, 2h | 1-Benzyl-4,5,6,7-tetrafluoro-1H-benzo[d]imidazole |
| This compound | Iodomethane | NaH, THF | 1-Methyl-4,5,6,7-tetrafluoro-1H-benzo[d]imidazole |
| This compound | Iodobenzene | CuI, K₂CO₃, DMF, reflux | 1-Phenyl-4,5,6,7-tetrafluoro-1H-benzo[d]imidazole |
Substitution at the C-2 Position
The most prevalent method for introducing substituents at the C-2 position is the Phillips condensation reaction. This involves the cyclocondensation of 3,4,5,6-tetrafluorobenzene-1,2-diamine (B1350565) with a carboxylic acid or its derivative (such as an aldehyde, orthoester, or acid chloride). beilstein-journals.org The reaction is typically carried out under acidic conditions and often requires heating.
For example, the synthesis of (4,5,6,7-tetrafluorobenzo[d]imidazol-2-yl)methanol is achieved by reacting 3,4,5,6-tetrafluorobenzene-1,2-diamine with glycolic acid in the presence of hydrochloric acid. mdpi.com This approach allows for the incorporation of a wide variety of functional groups at the C-2 position, depending on the choice of the carboxylic acid or aldehyde component. The use of aldehydes in the presence of an oxidizing agent is also a common strategy. nih.gov
Table 2: Examples of C-2 Substitution via Phillips Condensation
| Reagent 1 | Reagent 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine | Glycolic acid | HCl (aq), heat | (4,5,6,7-Tetrafluorobenzo[d]imidazol-2-yl)methanol | 96% | mdpi.com |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine | Benzaldehyde | Er(OTf)₃, H₂O | 2-Phenyl-4,5,6,7-tetrafluoro-1H-benzo[d]imidazole | ~90% | beilstein-journals.org |
| 3,4,5,6-Tetrafluorobenzene-1,2-diamine | Acetic acid | 4M HCl, reflux | 2-Methyl-4,5,6,7-tetrafluoro-1H-benzo[d]imidazole | N/A |
Halogenation and Other Electrophilic Substitutions (if applicable)
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. However, in this compound, the benzene ring is heavily deactivated by the four strongly electron-withdrawing fluorine atoms. These substituents make the benzene portion of the molecule extremely electron-poor and therefore highly resistant to attack by electrophiles such as halogens (e.g., Br₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents. Consequently, electrophilic substitution on the C-4, C-5, C-6, and C-7 positions is not considered a viable functionalization strategy for this compound.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring
In stark contrast to its inertness towards electrophiles, the tetrafluorinated benzene ring is highly activated for nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atoms are good leaving groups, and their strong electron-withdrawing nature stabilizes the negative charge in the Meisenheimer complex intermediate, which facilitates the reaction. nih.gov This allows for the sequential replacement of one or more fluorine atoms by a variety of nucleophiles.
Common nucleophiles used in these reactions include amines (primary and secondary), alkoxides, and thiolates. The reactions are often regioselective, with substitution typically occurring at the C-4 and C-7 positions, which are para to the ring fusion and thus highly activated. The reaction conditions usually involve heating the benzimidazole with the nucleophile in a polar aprotic solvent.
Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents plausible reaction schemes based on the high reactivity of polyfluoroarenes towards nucleophiles. Specific documented examples for this exact benzimidazole are limited.
| Nucleophile | Conditions | Product (Major Regioisomer) |
|---|---|---|
| Ammonia (NH₃) | DMSO, heat | 7-Amino-4,5,6-trifluoro-1H-benzo[d]imidazole |
| Morpholine | PEG-400, 120 °C | 7-Morpholino-4,5,6-trifluoro-1H-benzo[d]imidazole |
| Sodium methoxide (NaOMe) | Methanol, reflux | 7-Methoxy-4,5,6-trifluoro-1H-benzo[d]imidazole |
| Thiophenol | K₂CO₃, DMF, heat | 7-(Phenylthio)-4,5,6-trifluoro-1H-benzo[d]imidazole |
Purification and Isolation Techniques for Fluorinated Benzimidazoles
The purification and isolation of this compound and its derivatives rely on standard laboratory techniques, with considerations for the specific properties imparted by the fluorine atoms.
Crystallization: This is a primary method for obtaining highly pure material. The choice of solvent is crucial and depends on the polarity of the derivative. For fluorinated benzimidazoles, solvents such as acetonitrile or mixtures of acetonitrile with toluene have proven effective for growing well-shaped crystals suitable for X-ray diffraction. mdpi.com Cooling crystallization and slow evaporation are common approaches. unifr.chmdpi.com
Column Chromatography: Flash column chromatography using silica gel is widely used for the purification of reaction mixtures. rochester.edu A typical mobile phase consists of a gradient of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the eluent is adjusted based on the polarity of the target compound. For highly fluorinated compounds, which can be "fluorophilic," reversed-phase chromatography or specialized fluorous solid-phase extraction (F-SPE) may offer better separation. silicycle.com
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, reversed-phase HPLC is a powerful tool. It provides excellent resolution for separating closely related derivatives and assessing the purity of the final compounds.
Filtration and Washing: After precipitation or crystallization, the solid product is typically collected by vacuum filtration. The filter cake is then washed with a suitable cold solvent in which the product has low solubility to remove residual impurities.
In some cases, where products are unstable, specialized techniques like solid-phase reactive chromatography can be employed, which combine reaction, separation, and purification in a single step to avoid decomposition during traditional workup and extraction. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the imidazole (B134444) and benzene (B151609) rings. In a typical spectrum, the N-H proton of the imidazole ring gives rise to a broad singlet, the chemical shift of which can be solvent-dependent due to hydrogen bonding. For instance, in DMSO-d6, this proton signal can appear at a downfield chemical shift, such as around 12.43 ppm for the parent 1H-Benzo[d]imidazole. rsc.org The proton at the C2 position of the imidazole ring typically appears as a singlet in the aromatic region. The protons on the benzimidazole (B57391) core, when present, show characteristic splitting patterns based on their coupling with adjacent protons. rsc.orgugm.ac.idbeilstein-journals.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|
| N-H | ~12.43 | s (broad) | DMSO-d6 |
| C2-H | ~8.19 | s | DMSO-d6 |
| C4-H/C7-H | ~7.57 | dd | DMSO-d6 |
Note: Data for the parent 1H-Benzo[d]imidazole is provided for illustrative purposes. rsc.org The actual chemical shifts for the tetrafluoro-substituted compound may vary.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), which is a key characteristic feature. The chemical shifts of the fluorinated carbons are significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. For example, in related fluorinated aromatic compounds, carbon atoms attached to fluorine can appear as doublets with large coupling constants. lew.ro The C2 carbon of the imidazole ring is typically observed at a downfield chemical shift. rsc.orgugm.ac.id The remaining carbons of the benzene ring also show characteristic shifts and couplings. arabjchem.orgresearchgate.net
Interactive Data Table: Expected ¹³C NMR Resonances and Couplings
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| C2 | Downfield | s | - |
| C4/C7 | - | d | Large ¹JCF |
| C5/C6 | - | d | Large ¹JCF |
Note: This table represents expected patterns based on general principles and data from related compounds. Specific values for this compound require experimental determination.
¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms at the 4, 5, 6, and 7 positions. The chemical shifts and coupling patterns (both F-F and F-H couplings) provide a detailed map of the fluorine substitution. In similar structures, fluorine atoms adjacent to nitrogen can exhibit broad signals. youtube.com The chemical shifts are typically reported relative to an external standard like CFCl₃. rsc.org
Interactive Data Table: Illustrative ¹⁹F NMR Data for a Related Compound
| Fluorine Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| Ortho-F | -162.6 to -164.6 | dt | J = 251, J = 8.0 |
Note: Data from a related trifluorinated compound is provided for illustration. rsc.org
¹⁵N NMR spectroscopy, often performed using indirect detection methods like HMBC, offers valuable information about the electronic environment of the nitrogen atoms in the imidazole ring. researchgate.netnih.gov The chemical shifts of the ¹⁵N nuclei are sensitive to tautomerism and protonation states. nih.govmdpi.com In benzimidazoles, the two nitrogen atoms are in different chemical environments (a pyrrole-type and a pyridine-type nitrogen), which can be distinguished by their ¹⁵N chemical shifts. nih.gov Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to aid in the assignment of ¹⁵N signals. nih.govnih.gov
Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on the compound in its crystalline form. This technique is especially useful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing different polymorphic forms. nih.gov ¹³C and ¹⁵N CPMAS NMR can reveal differences in the molecular conformation and packing in the solid state compared to the solution phase. nih.govmdpi.com For instance, tautomeric equilibria that are rapid in solution may be "frozen" in the solid state, allowing for the characterization of a single tautomer. mdpi.com
A comprehensive structural elucidation of this compound is achieved through the application of various two-dimensional (2D) NMR experiments. ipb.pt
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule. ugm.ac.idnih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons. ugm.ac.idipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C (or ¹⁵N) nuclei, typically over two or three bonds. ugm.ac.idipb.pt It is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.
Correlation of Experimental NMR Data with Quantum Chemical Calculations (GIAO/DFT)
The definitive structural elucidation of this compound relies heavily on the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the framework of Density Functional Theory (DFT), has become an indispensable tool for accurately predicting NMR chemical shifts (δ) and spin-spin coupling constants. nih.govnih.gov This computational approach allows for a detailed and unambiguous assignment of the complex ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated benzazoles. nih.gov
The process involves optimizing the molecular geometry of this compound using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-311+G(2d,p)). mdpi.comucm.es Following geometry optimization, GIAO/DFT calculations are performed to predict the isotropic magnetic shielding tensors for each nucleus. beilstein-journals.orgresearchgate.net These theoretical shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.
A strong correlation between the experimentally measured chemical shifts and the GIAO-calculated values confirms the proposed molecular structure. nih.gov This is particularly crucial for this molecule due to the presence of tautomerism in the imidazole ring, where the N-H proton can reside on either nitrogen atom, potentially leading to averaged signals in solution. beilstein-journals.org Theoretical calculations can be performed on individual tautomers to understand their relative energies and predict their distinct NMR signatures, aiding in the interpretation of experimental spectra where tautomeric exchange may be slow or blocked. mdpi.com For fluorinated compounds, the correlation extends to ¹⁹F NMR, where predicted chemical shifts and coupling constants (e.g., ¹³C-¹⁹F, ¹⁹F-¹⁹F) provide further confidence in the structural assignment. nih.gov
Table 1: Illustrative Correlation of Experimental and GIAO/DFT Calculated NMR Chemical Shifts (δ) in ppm for this compound Note: The following data are representative examples based on typical values for similar structures and are for illustrative purposes.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
|---|---|---|
| C2 | ~140.5 | ~141.2 |
| C3a/C7a | ~126.8 | ~127.5 |
| C4/C7 | ~139.0 (d, JCF ≈ 250 Hz) | ~139.5 (d, JCF ≈ 248 Hz) |
| C5/C6 | ~141.5 (d, JCF ≈ 255 Hz) | ~142.0 (d, JCF ≈ 253 Hz) |
| H1 (N-H) | ~13.1 | ~13.0 |
| H2 | ~8.3 | ~8.2 |
Vibrational Spectroscopymdpi.comresearchgate.netnrel.govresearchgate.net
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within this compound.
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The high-frequency region is typically dominated by the N-H stretching vibration, which appears as a broad band due to intermolecular hydrogen bonding. mdpi.com The aromatic C-H stretching of the imidazole ring is also found in this region. The fingerprint region is more complex, containing vibrations from the entire molecular skeleton. Key absorptions include the C=N and C=C stretching vibrations of the heterocyclic and benzene rings, respectively. nih.gov The most intense bands in the lower wavenumber region are attributed to the C-F stretching modes, a characteristic feature of highly fluorinated aromatic compounds.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3200-2800 | N-H stretching, typically broad due to H-bonding |
| ν(C-H) | ~3100 | C-H stretching in the imidazole ring |
| ν(C=N) | 1630-1600 | Stretching of the carbon-nitrogen double bond in the imidazole ring |
| ν(C=C) | 1590-1450 | Aromatic carbon-carbon stretching vibrations |
| ν(C-F) | 1300-1100 | Strong carbon-fluorine stretching vibrations |
| β(C-H) | 1100-1000 | In-plane C-H bending |
| γ(C-H) | 900-700 | Out-of-plane C-H bending |
Raman spectroscopy serves as a valuable complement to FT-IR analysis. While C-F stretching modes are strong in IR, the symmetric vibrations of the fluorinated benzene ring are often more prominent in the Raman spectrum. researchgate.net Key features in the Raman spectrum of this compound would include the ring breathing modes of both the benzole and imidazole moieties, which are characteristically strong and sharp. mdpi.com The symmetric C=C stretching vibrations of the aromatic system also give rise to intense Raman scattering. Since water is a weak Raman scatterer, spectra can often be obtained in aqueous media with minimal interference.
To achieve a precise assignment of the experimental FT-IR and Raman bands, computational analysis is employed. Similar to NMR predictions, the molecular geometry is first optimized using DFT methods. Subsequently, the harmonic vibrational frequencies are calculated at the same level of theory. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical scaling factors to improve agreement with the observed data. nih.gov
A crucial step in the analysis is the calculation of the Potential Energy Distribution (PED). mdpi.comnih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. This allows for an unambiguous assignment of complex spectral bands that arise from mixed vibrations, providing a detailed understanding of the molecule's vibrational dynamics. mdpi.com
Mass Spectrometry (MS) Analysisresearchgate.net
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula. nih.gov For this compound, the experimentally determined exact mass from an HRMS analysis would be compared against the theoretical exact mass calculated for the molecular formula C₇H₂F₄N₂. A close match between the experimental and theoretical mass confirms the elemental composition and, in conjunction with other spectroscopic data, validates the identity of the compound.
Molecular Formula: C₇H₂F₄N₂
Theoretical Exact Mass: 190.0157 g/mol
Fragmentation Pathway Elucidation
The elucidation of fragmentation pathways in mass spectrometry provides critical information for structural confirmation. For this compound, while specific experimental spectra are not detailed in the available literature, a plausible fragmentation pattern can be proposed based on the known behavior of benzimidazoles and fluorinated aromatic compounds under electron ionization (EI-MS).
The fragmentation of the molecular ion (M+) of this compound would likely be initiated by the cleavage of the imidazole ring, which is a common fragmentation route for benzimidazole derivatives. This process typically involves the elimination of a stable neutral molecule, such as hydrogen cyanide (HCN).
A subsequent major fragmentation pathway would involve the fluorinated benzene moiety. The tetrafluorinated ring is expected to be relatively stable, but it can undergo fragmentation through the sequential loss of fluorine radicals (F•) or hydrogen fluoride (B91410) (HF) if a hydrogen source is available through rearrangement. Another possibility is the retro-Diels-Alder reaction of the benzene ring, leading to the expulsion of a difluoroacetylene (B1210905) molecule (C₂F₂), which would result in a highly characteristic fragment ion. The aromatic ring portion of benzimidazole derivatives often exhibits resistance to fragmentation. researchgate.net
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| Step | Process | Lost Fragment | Description |
| 1 | Imidazole Ring Cleavage | HCN | The initial fragmentation is often the loss of hydrogen cyanide from the imidazole portion of the molecule. |
| 2 | Benzene Ring Fragmentation | C₂F₂ | A retro-Diels-Alder type reaction could lead to the elimination of difluoroacetylene. |
| 3 | Halogen Loss | F• | Sequential loss of fluorine radicals from the aromatic ring can occur at higher energies. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption properties of this compound, studied by UV-Vis spectroscopy, are characterized by transitions within the aromatic system. The parent 1H-benzimidazole molecule shows distinct absorption and emission spectra. researchgate.net The absorption spectrum is primarily defined by π → π* electronic transitions within the conjugated benzimidazole system. For the parent benzimidazole, absorption maxima are observed around 270-280 nm.
In the case of this compound, the presence of four electron-withdrawing fluorine atoms on the benzene ring is expected to influence the electronic structure and, consequently, the absorption spectrum. Halogenated benzimidazole derivatives typically exhibit a slight red shift (a shift to longer wavelengths) in their maximum absorption wavelength compared to the unsubstituted parent compound. nih.gov This shift is attributed to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Therefore, the main absorption band for this compound, corresponding to the π → π* transition, is anticipated to appear at a wavelength slightly longer than that of unsubstituted benzimidazole. nih.gov Theoretical studies on related compounds show that electronic transitions can be assigned as π → π* and n → π*. mdpi.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is a widely applied method for studying benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. nih.govnih.govresearchgate.net DFT calculations allow for the detailed exploration of the molecule's geometric and electronic properties.
Geometry Optimization and Energetic Stability
The first step in a computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For related fluorinated heterocyclic compounds, this optimization is often performed using methods like MP2 or DFT with specific basis sets such as 6-311G**. rsc.org The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Energetic stability is assessed by analyzing the total energy of the optimized structure; a lower energy indicates a more stable configuration. The presence of the four electron-withdrawing fluorine atoms is expected to significantly influence the planarity and bond lengths of the benzene (B151609) portion of the molecule compared to an unsubstituted benzimidazole.
Electronic Structure and Charge Distribution Analysis
Once the geometry is optimized, the electronic structure can be analyzed. This involves understanding how electrons are distributed across the molecule. The high electronegativity of the fluorine and nitrogen atoms in 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole leads to a significant polarization of charge. This charge distribution is critical in determining the molecule's dipole moment and how it interacts with other molecules. Analysis methods can quantify the partial atomic charges on each atom, highlighting the electron-deficient nature of the carbon atoms bonded to fluorine and the electron-rich character of the nitrogen and fluorine atoms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Table 1: Frontier Molecular Orbital Parameters
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). |
Specific energy values for this compound are not available in the provided search results but would be determined via DFT calculations.
Global Reactivity Descriptors (e.g., chemical hardness, softness, electrophilicity index)
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ekb.eg
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule will undergo a chemical reaction. researchgate.net
Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index suggests a greater capacity to act as an electron acceptor. nih.gov
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change. |
| Chemical Softness (S) | 1 / η | A measure of molecular reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons. |
Quantitative values for these descriptors for this compound depend on DFT-calculated HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. researchgate.netniscpr.res.in It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals. nih.gov This analysis can quantify the stabilization energies associated with these interactions, revealing the electronic origins of a molecule's stability. nih.gov For the title compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen and fluorine atoms and the antibonding orbitals of the ring system, providing insight into the electronic consequences of tetrafluorination.
Electrostatic Potential Surfaces (ESP)
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netniscpr.res.in For this compound, the ESP map would likely show negative potential concentrated around the electronegative fluorine and nitrogen atoms, while the hydrogen atom on the imidazole (B134444) nitrogen would be a site of positive potential.
Tautomerism and Proton Transfer Studies in this compound
The phenomenon of tautomerism is a significant characteristic of many heterocyclic compounds, including benzimidazoles. In the case of this compound, prototropic tautomerism is of particular interest. This process involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct but energetically similar tautomeric forms. nih.gov The fluorine substituents on the benzene ring are expected to influence the electronic properties and, consequently, the tautomeric equilibrium of the molecule.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the tautomeric equilibria of benzimidazole derivatives. researchgate.net By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the relative energies of the different tautomers and thus predict their populations at equilibrium. researchgate.netresearchgate.net
For this compound, two primary tautomers, designated as the 1H and 3H forms, are in equilibrium. The electron-withdrawing nature of the four fluorine atoms is anticipated to have a pronounced effect on the electron density distribution within the benzimidazole ring system. This, in turn, influences the relative stability of the two tautomers. Computational models can precisely quantify these electronic effects and predict which tautomer is more stable in the gas phase and in different solvents. nih.gov The equilibrium is often sensitive to the solvent environment, with polar solvents potentially stabilizing one tautomer over the other through hydrogen bonding or dipole-dipole interactions. nih.gov
Table 1: Tautomers of this compound
| Tautomer Name | Chemical Structure | Key Features |
| This compound | ![]() | Proton is on N1 |
| 4,5,6,7-Tetrafluoro-3H-benzo[d]imidazole | ![]() | Proton is on N3 |
Note: The structures are illustrative representations.
The interconversion between the 1H and 3H tautomers of this compound proceeds through a transition state, and the energy required to overcome this transition state is known as the energy barrier for the prototropic shift. nih.gov Computational methods can be employed to locate the transition state structure and calculate this energy barrier. A lower energy barrier indicates a faster rate of interconversion.
The magnitude of this barrier is influenced by several factors, including the electronic effects of the substituents. The strong electron-withdrawing fluorine atoms in this compound are expected to impact the proton affinity of the nitrogen atoms, thereby affecting the energy of the transition state. nih.gov Both intramolecular and intermolecular proton transfer mechanisms can be modeled. In the absence of a mediating solvent, the intramolecular transfer would likely have a higher energy barrier. In protic solvents, the proton transfer can be facilitated by a solvent molecule, leading to a lower energy barrier. nih.gov
Table 2: Factors Influencing the Energy Barrier for Prototropic Shifts
| Factor | Influence on Energy Barrier |
| Electron-withdrawing substituents (e.g., Fluorine) | May increase or decrease the barrier depending on the stabilization of the transition state. |
| Solvent Polarity | Polar protic solvents can lower the barrier by facilitating proton transfer. |
| Hydrogen Bonding | Intermolecular hydrogen bonding can provide a lower energy pathway for proton transfer. |
| Temperature | Higher temperatures provide more thermal energy to overcome the barrier. |
Molecular Dynamics Simulations (if applicable for intermolecular interactions)
For a system of this compound molecules, MD simulations could be used to investigate the formation of hydrogen-bonded networks. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. nih.gov These simulations can reveal the preferred hydrogen bonding patterns, such as the formation of chains or cyclic aggregates. nih.gov
Furthermore, MD simulations can elucidate the role of the fluorinated benzene ring in intermolecular interactions. The fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and quadrupole interactions, which would influence the packing of the molecules in the solid state and their behavior in solution. The simulations can also provide information on the solvent-accessible surface area and radial distribution functions, which are crucial for understanding the solvation and aggregation behavior of the compound. dovepress.com
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry provides a valuable framework for the prediction of nonlinear optical (NLO) properties of organic molecules. scielo.org.mxjmcs.org.mx For this compound, DFT calculations can be used to determine its polarizability (α) and first hyperpolarizability (β), which are key parameters that govern the NLO response of a material. researchgate.net
The NLO properties of benzimidazole derivatives are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. scielo.org.mx In this compound, the benzimidazole core acts as the π-conjugated system. The introduction of four electron-withdrawing fluorine atoms is expected to significantly modulate the electronic structure and, consequently, the NLO properties. jmcs.org.mx
Theoretical calculations can help in understanding the structure-property relationship by analyzing the frontier molecular orbitals (HOMO and LUMO) and the dipole moment of the molecule. A smaller HOMO-LUMO gap and a large change in dipole moment between the ground and excited states are generally indicative of a larger hyperpolarizability. researchgate.net While specific NLO data for this compound is not reported, theoretical studies on other fluorinated organic molecules have shown that fluorine substitution can enhance NLO properties. scielo.org.mx
Table 3: Key Parameters for Computational Prediction of NLO Properties
| Parameter | Description | Relevance to NLO Properties |
| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Describes the linear optical response. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | Determines the efficiency of second-harmonic generation (SHG). |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A large dipole moment can contribute to a larger hyperpolarizability. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap often correlates with a larger NLO response. |
Reactivity and Reaction Mechanisms of 4,5,6,7 Tetrafluoro 1h Benzo D Imidazole
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Perfluorinated Benzene (B151609) Ring
The most prominent reaction pathway for the perfluorinated benzene portion of the molecule is Nucleophilic Aromatic Substitution (SNAr). The high electrophilicity of the benzene ring, induced by the four fluorine atoms, makes it susceptible to attack by nucleophiles.
The SNAr reaction on polyfluorinated aromatic compounds typically proceeds through a two-step addition-elimination mechanism. core.ac.uk The initial and often rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com In the second, faster step, the leaving group (a fluoride (B91410) anion) is eliminated, restoring the aromaticity of the ring. core.ac.uk
The outcome of SNAr reactions is highly dependent on the identity of the nucleophile and the specific reaction conditions employed.
Nucleophile: The nature of the nucleophile, including its hardness, softness, and steric bulk, can significantly affect both the reaction rate and the regioselectivity. For example, studies on related heterocyclic systems like dichloropyrimidines have shown that the choice of nucleophile can dramatically alter the site of substitution. nih.gov Softer nucleophiles, such as thiols, and various nitrogen nucleophiles (e.g., amines, azoles) are commonly used in SNAr reactions with polyfluoroarenes. researchgate.net
Reaction Conditions: The solvent, temperature, and presence of a base are critical parameters. Polar aprotic solvents like DMSO, DMF, or THF are often used to dissolve the reagents and facilitate the reaction. researchgate.net The use of a base, such as potassium hydroxide (B78521) or sodium t-butoxide, can be essential, particularly when using N-H containing nucleophiles like other imidazoles or amines. researchgate.netresearchgate.net The base deprotonates the nucleophile, increasing its nucleophilicity and driving the reaction forward.
The table below summarizes the typical influence of various factors on SNAr reactions.
| Factor | Influence on SNAr Reaction | Example/Rationale |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Increase reaction rate. | The four fluorine atoms on the benzimidazole (B57391) strongly activate the ring for nucleophilic attack. masterorganicchemistry.com |
| Nucleophile Strength | Stronger nucleophiles generally react faster. | Anionic nucleophiles (e.g., RO⁻, RS⁻) are more reactive than their neutral counterparts (e.g., ROH, RSH). |
| Solvent | Polar aprotic solvents are preferred. | Solvents like DMSO and DMF stabilize the charged Meisenheimer intermediate. researchgate.net |
| Base | Promotes reaction with protic nucleophiles. | KOH or NaH can deprotonate amine or alcohol nucleophiles, increasing their reactivity. researchgate.netresearchgate.net |
| Leaving Group | For halogens, the typical reactivity order is F > Cl > Br > I. | The rate-determining step is the nucleophilic attack, not C-X bond cleavage. Fluorine's high electronegativity best activates the ring. masterorganicchemistry.com |
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The two nitrogen atoms in the imidazole ring possess distinct chemical properties, leading to characteristic reactivity.
The imidazole ring contains both a basic, pyridine-type nitrogen (N-3) and an acidic, pyrrole-type nitrogen (N-1).
Acidity: The N-H proton at the N-1 position is acidic and can be removed by a base. The presence of the highly electron-withdrawing tetrafluorinated ring significantly increases the acidity of this proton compared to unsubstituted benzimidazole, thereby lowering its pKa.
Basicity: The lone pair of electrons on the sp²-hybridized nitrogen at the N-3 position is available for protonation, making it a basic center. However, the strong inductive effect of the perfluorinated ring withdraws electron density from the imidazole system, making this nitrogen less basic than in the non-fluorinated analogue.
This dual functionality allows the compound to act as either an acid or a base depending on the chemical environment.
| Compound | Property | Expected pKa Shift (Relative to Benzimidazole) | Reason |
|---|---|---|---|
| 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole | Acidity (N-H) | Lower pKa (More Acidic) | Strong electron-withdrawing inductive effect of the perfluorinated ring stabilizes the resulting anion (conjugate base) and destabilizes the protonated cation (conjugate acid). |
| Basicity (N-3) | Lower pKa of Conjugate Acid (Less Basic) |
Deprotonation of the N-1 nitrogen with a suitable base (e.g., sodium hydride) generates a potent nucleophilic anion. This anion can readily react with a variety of electrophiles, most commonly alkylating agents like alkyl halides or tosylates, to yield N-1 alkylated derivatives. This N-alkylation is a common strategy for modifying the properties of benzimidazole-based compounds. The pyridine-like N-3 nitrogen can also react with strong electrophiles, particularly under acidic conditions where it may be protonated. This reactivity is analogous to the N-arylation of other N-heterocycles, which can be achieved under base-promoted conditions. researchgate.net
Reactions at the C-2 Position of the Benzimidazole Ring
The hydrogen atom at the C-2 position of the benzimidazole ring is notably acidic for a C-H bond. This acidity arises from the inductive effects of the two adjacent nitrogen atoms and the ability of the resulting carbanion to be stabilized. Although less acidic than the N-H proton, the C-2 proton can be removed by a very strong base, such as an organolithium reagent (e.g., n-butyllithium). The resulting C-2 lithiated species is a powerful nucleophile that can be used to introduce a wide variety of substituents at this position by reacting it with electrophiles such as aldehydes, ketones, or alkyl halides. This method is a key strategy for the synthesis of 2-substituted benzimidazole derivatives. While specific examples for the tetrafluorinated variant are not prevalent in the reviewed literature, this remains a fundamental and expected reaction pathway for this class of compounds.
Lack of Publicly Available Research on Cyclocondensation and Ring-Forming Reactions of this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific studies detailing the use of this compound as a building block in cyclocondensation or ring-forming reactions.
The reactivity of benzimidazoles is a broad and well-documented field in heterocyclic chemistry. Typically, the benzimidazole nucleus can undergo various transformations, including N-alkylation, N-arylation, and reactions at the C2 position, to construct more complex fused heterocyclic systems. The presence of electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to significantly influence its reactivity, primarily by acidifying the N-H proton and rendering the benzene ring susceptible to nucleophilic aromatic substitution.
Despite these expected reactivity patterns, there is a notable absence of published research specifically exploring the application of this tetrafluorinated benzimidazole in reactions designed to build additional rings onto its core structure. General methodologies for the synthesis of fused imidazoles often involve the cyclization of appropriately substituted ortho-diamines with various electrophilic partners. For instance, the reaction of o-phenylenediamines with dicarbonyl compounds, carboxylic acids, or their derivatives are common routes to benzimidazoles, which can then be further elaborated.
While the precursor, 3,4,5,6-tetrafluorobenzene-1,2-diamine (B1350565), is commercially available and its condensation with aldehydes or acids would lead to the formation of 2-substituted 4,5,6,7-tetrafluoro-1H-benzo[d]imidazoles, the subsequent use of these products in ring-forming reactions is not described in the available literature. Searches for analogous reactions with other polyhalogenated benzimidazoles, such as tetrabromo- or dichlorobenzimidazoles, also did not yield specific examples of their use as synthons for constructing fused ring systems through cyclocondensation.
Therefore, the section on "Cyclocondensation and Ring-Forming Reactions Involving this compound as a Building Block" cannot be populated with the detailed research findings and data tables as requested, due to the apparent lack of primary scientific literature on this specific topic.
Intermolecular Interactions and Supramolecular Chemistry of 4,5,6,7 Tetrafluoro 1h Benzo D Imidazole Derivatives
Hydrogen Bonding Networks
Hydrogen bonds are among the most significant intermolecular forces governing the crystal packing of 4,5,6,7-tetrafluoro-1H-benzo[d]imidazole derivatives. The imidazole (B134444) core provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen atom), facilitating the formation of robust and directional interactions.
N-H...N Interactions
A predominant motif in the crystal structures of benzimidazole (B57391) derivatives is the formation of infinite chains through N-H···N hydrogen bonds. In these arrangements, the N-H group of one molecule donates a hydrogen bond to the unprotonated nitrogen atom of an adjacent molecule. This head-to-tail arrangement results in a C(4) chain motif, a common feature in the solid-state structures of imidazoles and benzimidazoles. For instance, in the crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole, molecules are linked by intermolecular N-H···N hydrogen bonds, forming infinite chains that propagate along a specific crystallographic axis. nih.govnih.gov This type of interaction is a fundamental organizing force in the crystal packing of many benzimidazole derivatives. The solid-state structure of 1H-imidazole itself is characterized by one-dimensional molecular networks linked by N-H···N intermolecular hydrogen bonds, forming a persistent tape motif. researchgate.net
N-H...O and O-H...N Interactions
When derivatives of this compound incorporate functional groups containing oxygen, such as hydroxyl or carbonyl moieties, N-H...O and O-H...N hydrogen bonds become significant. These interactions can either compete with or complement the N-H...N bonding network. In the crystal structure of 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate, a related heterocyclic compound, intermolecular O-H···N and N-H···O hydrogen bonds, in conjunction with N-H···N interactions, contribute to the formation of a three-dimensional network. nih.gov Similarly, in a study of a benzoic acid derivative of imidazole, O-H···N and O-H···O hydrogen bonds were observed to link adjacent molecules, creating a complex three-dimensional network structure. researchgate.net
Quantification and Energetics of Hydrogen Bonds
The strength of hydrogen bonds can be estimated and quantified using both experimental and computational methods. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) analysis of electron density from high-resolution X-ray diffraction data or theoretical calculations can provide quantitative measures of bond strength. For various types of hydrogen bonds, including N-H...N and N-H...O, interaction energies can be calculated using density functional theory (DFT). For example, in a study of a benzimidazole derivative hydrate, the interaction energy for an O-H···N bond was calculated to be -7.82 kcal/mol, while an N-H···O interaction was found to be weaker. These calculations help in understanding the relative importance of different hydrogen bonding interactions within a crystal structure.
Halogen Bonding (XB) Interactions
The fluorine atoms in this compound are generally poor halogen bond donors due to their high electronegativity and the resulting negative electrostatic potential. However, if heavier halogens (Cl, Br, I) are introduced as substituents on the benzimidazole core or on appended groups, halogen bonding can become a significant structure-directing interaction. Halogen bonding arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond.
In derivatives of iodoimidazoles, for instance, strong C-I···N halogen bonds have been observed, connecting molecules into one-dimensional zigzag ribbons. nih.gov Similarly, C-I···π halogen-bonded dimers have been identified in the crystal structures of other iodoimidazole derivatives. nih.gov In the case of 4,5,6,7-tetrabromobenzotriazole, a compound with a similar fused ring system, bromine atoms have been shown to act as effective halogen bond donors. mdpi.com These examples highlight the potential for halogen bonding to be a key interaction in the supramolecular assembly of halogenated derivatives of this compound.
π-π Stacking Interactions
The aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions, which are another crucial factor in the solid-state packing of these molecules. These interactions occur between the electron-rich imidazole moiety and the electron-deficient tetrafluorinated benzene (B151609) ring of an adjacent molecule, or between the entire benzimidazole systems. The geometry of these interactions can vary from perfectly cofacial to slipped-parallel or T-shaped arrangements.
In the crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole, weak π-π interactions with a shortest centroid-centroid separation of 3.6838 (12) Å are observed, which help to link the hydrogen-bonded chains into a three-dimensional network. nih.govnih.gov The presence of electron-withdrawing fluorine atoms on the benzene ring can enhance the propensity for π-π stacking by creating a significant quadrupole moment on the aromatic system. The interplay between hydrogen bonding and π-π stacking is a recurring theme in the crystal engineering of benzimidazole derivatives, with these forces collectively determining the final supramolecular architecture. rsc.org
Fluorine-Fluorine (F-F) Electrostatic Interactions
The role of organic fluorine in molecular crystals is often considered weak, yet it can be structure-directing. nih.gov Interactions involving fluorine, including fluorine-fluorine (F-F) contacts, are a subject of ongoing investigation. While traditionally viewed as purely repulsive due to the electronegativity of fluorine atoms, there is growing evidence that C-F···F-C interactions can be attractive. nih.gov These interactions are primarily electrostatic in nature. nih.gov
Crystal Engineering and Supramolecular Assembly
Crystal engineering focuses on designing solid-state structures with desired properties by understanding and utilizing intermolecular interactions. acs.org For benzimidazole derivatives, supramolecular assembly is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. researchgate.net The introduction of fluorine atoms, as in this compound, adds further complexity and control over the assembly process. fu-berlin.denih.gov Fluorine's unique properties—its high electronegativity, low polarizability, and ability to participate in weak hydrogen bonds (C-H···F)—can be harnessed to modify crystal packing and create novel supramolecular architectures. nih.govresearchgate.net
The physicochemical nature of the benzimidazole core allows for assembly through various chemistries, such as hydrophobic interactions and coordination via the imidazole ring. researchgate.net The extensive fluorination on the benzene ring of this compound is expected to favor interactions like π-π stacking with electron-rich aromatic systems and the formation of specific halogen bonds and weak hydrogen bonds. acs.org
Fluorine substitution can profoundly influence crystal packing, although its effects can sometimes seem contradictory. nih.gov While it is a common strategy in crystal engineering, the role of organic fluorine is often subtle. nih.govacs.org In some cases, substituting hydrogen with fluorine can suppress disorder in crystals without altering the fundamental packing motif. nih.gov Conversely, dramatic changes in solid-state packing behavior can also occur as a direct consequence of weak fluorine-mediated interactions. researchgate.net
The self-assembly of benzimidazole derivatives can lead to the formation of diverse supramolecular structures with varying dimensionalities, including isolated crystals, coordination polymers, and larger macrostructures. researchgate.net These architectures are built upon non-covalent interactions, with hydrogen bonding being a primary directional force. researchgate.netmdpi.com In the crystal structure of a hydrated benzimidazole derivative, O-H···N and N-H···O hydrogen bonds link molecules into infinite chain motifs (1D structures). mdpi.com
In related systems, these primary chains can be further interconnected to form higher-dimensional structures. For instance, in a hydrated 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile, O-H···N hydrogen bonds link molecules into a two-dimensional (2D) network. nih.govscienceopen.com The introduction of fluorine can facilitate the extension into three dimensions. The salt of 2,3,5,6-tetrafluoroterephthalic acid and imidazolium, for example, forms 2D layers via N-H···O and O-H···O hydrogen bonds, which then interpenetrate to create an interlocked three-dimensional (3D) architecture, further stabilized by C-H···O interactions. nih.gov It is conceivable that this compound, through a combination of strong N-H···N hydrogen bonding and weaker C-H···F interactions, could form robust 1D chains that subsequently assemble into 2D sheets or complex 3D frameworks.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all others, it provides a visual representation of intermolecular contacts and their relative importance. nih.gov The surface can be mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov
This analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative measure of their contribution to the total Hirshfeld surface. nih.gov For various benzimidazole derivatives, Hirshfeld analysis has been instrumental in deconvoluting the complex network of interactions. nih.govnih.gov Studies on related structures reveal that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to crystal packing. nih.gov For a hydrated benzimidazole derivative, H···H contacts accounted for 28.7% of the surface, C···H/H···C for 27.1%, and N···H/H···N for 26.4%. nih.govscienceopen.com In the case of this compound, Hirshfeld analysis would be crucial for quantifying the contributions of not only these common interactions but also the more subtle F···H and F···F contacts, providing a detailed understanding of the forces governing its supramolecular assembly. nih.gov
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzimidazole Derivatives. Data synthesized from analyses of related, non-fluorinated benzimidazole structures to provide a comparative baseline.
| Intermolecular Contact | Contribution Range (%) | Reference |
| H···H | 28.7% - 62.0% | nih.govnih.govnih.gov |
| C···H/H···C | 15.1% - 27.1% | nih.govnih.gov |
| N···H/H···N | 13.7% - 26.4% | nih.govnih.gov |
| O···H/H···O | 3.7% - 36.2% | nih.govnih.gov |
| C···C | 5.5% - 12.4% | nih.govnih.gov |
| C···N/N···C | 3.7% - 6.1% | nih.govnih.gov |
Applications in Advanced Chemical and Materials Science
As Ligands in Coordination Chemistry
The benzimidazole (B57391) scaffold is a well-established ligand in coordination chemistry, owing to the presence of two nitrogen atoms within its five-membered ring that can act as donor sites for metal ions. researchgate.net The introduction of tetrafluoro-substitution on the benzene (B151609) ring modifies the ligand's electronic properties, enhancing its utility in the formation of novel metal complexes.
The synthesis of metal complexes using benzimidazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com A common method is the direct reaction of the ligand with metal chlorides, such as VCl₃, FeCl₃, CoCl₂, NiCl₂, or CuCl₂, often under reflux in a solvent like ethanol to facilitate the formation of the coordination compound. mdpi.com Electrochemical methods have also been employed, where the oxidation of an anodic metal (e.g., cobalt, nickel, copper) occurs in a solution containing the benzimidazole ligand, leading to the in-situ formation of the metal complex. rsc.org While specific reports on 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole are specialized, the general methodologies established for other fluorinated and non-fluorinated benzimidazoles are directly applicable. The strong electron-withdrawing effect of the fluorine atoms in this compound can influence the nucleophilicity of the nitrogen donors, potentially affecting reaction kinetics and the stability of the resulting complexes.
| Metal Ion Source | Typical Solvents | Reaction Condition | Resulting Complex Type |
| Metal Halides (e.g., CuCl₂, CoCl₂) | Ethanol, Methanol, DMF | Reflux | Mononuclear or Dinuclear Complexes mdpi.comrsc.org |
| Metal Acetates (e.g., Cu(OAc)₂) | Ethanol/Water | Ambient or Reflux | Mononuclear or Polynuclear Complexes |
| Electrochemical Oxidation | Acetonitrile | Applied Voltage | Homoleptic or Heteroleptic Complexes rsc.org |
The imidazole (B134444) ring of benzimidazole derivatives offers versatile coordination capabilities. The nitrogen atoms serve as the primary coordination sites, allowing the ligand to act in a monodentate fashion. researchgate.net In many complexes, benzimidazole-type ligands coordinate with metal ions to form structures with varying geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the stoichiometry of the reaction. researchgate.netrsc.org For instance, crystal structure analyses of related complexes have revealed both penta-coordinated and hexa-coordinated environments. rsc.org In some cases, dimeric species are formed where two metal atoms are connected through bridges, such as phenolate bridges in complexes derived from hydroxyl-substituted ligands. rsc.org The bonding in these complexes is stabilized by a combination of classic hydrogen bonds (e.g., N–H⋯O) and non-classic interactions like π–π stacking. rsc.org The presence of the tetrafluoro-substituents on the benzimidazole ring is expected to enhance non-covalent interactions, such as halogen bonding and π-stacking, potentially influencing the crystal packing and supramolecular assembly of the resulting metal complexes.
Building Blocks for Polymeric Materials
The robustness and electronic characteristics of the this compound moiety make it an attractive component for high-performance polymers. Its rigid structure can impart thermal stability, while the fluorination offers chemical resistance and tailored electronic properties.
In the field of organic electronics, donor-acceptor (D-A) conjugated polymers are critical for devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The performance of these materials is heavily dependent on the electronic nature of their constituent building blocks. Electron-deficient (acceptor) units are essential for tuning the polymer's frontier energy levels (HOMO/LUMO) and facilitating charge separation and transport. researchgate.net
The this compound unit is an excellent candidate for an acceptor building block. The four electron-withdrawing fluorine atoms significantly lower the energy levels of the π-system, a desirable characteristic for acceptor moieties. researchgate.net Its role would be analogous to that of other fluorinated heterocycles, such as benzothiadiazole, which are widely used to construct high-performance D-A polymers. rsc.orgresearchgate.net The incorporation of this unit into a polymer backbone is anticipated to enhance electron mobility and improve the open-circuit voltage in photovoltaic applications.
Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid heterocyclic units like benzimidazole into the polyimide backbone has been shown to further enhance these properties. researchgate.netrsc.org For example, introducing benzimidazole moieties into a polyimide structure can significantly increase the glass transition temperature (Tg) and the 5% thermal decomposition temperature (Td5%). researchgate.net
The use of this compound as a monomer in polyimide synthesis would offer a dual advantage. The inherent rigidity of the benzimidazole core contributes to thermal and mechanical robustness, while the fluorine atoms provide additional benefits. researchgate.netresearchgate.net Fluorination is known to decrease the dielectric constant, reduce moisture absorption, and improve the oxidative stability of polymers, making these materials highly suitable for applications in the aerospace and microelectronics industries. rsc.org
| Polymer System | Effect of Benzimidazole Incorporation | Reference |
| Co-polyimide foams | Increased glass transition temperature by ~50 °C | researchgate.netrsc.org |
| Co-polyimide foams | Enhanced thermal stability and compressive strength | rsc.org |
| Poly(benzimidazole–imide) | Thermal degradation temperature ~80 °C higher than standard polyimide | researchgate.net |
Contribution to Liquid Crystal Technology
Liquid crystals (LCs) are materials that exhibit phases intermediate between those of a conventional liquid and a solid crystal. The molecular structure required for liquid crystalline behavior typically involves a rigid core and flexible terminal groups. Imidazole derivatives have been successfully utilized as the core building block for novel liquid crystalline materials. nih.gov Their rigid and planar structure, combined with their inherent polarity, facilitates the formation of ordered mesophases, such as the smectic C phase. nih.gov
Fluorination plays a crucial role in modern liquid crystal design, particularly for display applications like LCD-TVs. rsc.org The introduction of fluorine atoms into the molecular structure can significantly alter key properties such as dielectric anisotropy, viscosity, and clearing points. For example, materials based on tetrafluoroindane skeletons have been shown to offer improved properties over existing liquid crystals. rsc.org
Therefore, this compound represents a highly promising scaffold for the development of new liquid crystals. It combines the mesogen-forming tendency of the benzimidazole core with the performance-enhancing effects of tetrafluorination. This combination could lead to materials with optimized dielectric properties and broad operating temperature ranges, suitable for advanced display technologies.
Precursors for Advanced Organic Frameworks
While direct experimental evidence for the use of this compound in the synthesis of advanced organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not yet prevalent in published literature, its structural motifs suggest a strong potential for such applications. The imidazole ring provides a well-established coordination site for metal ions, a fundamental interaction in the construction of MOFs. nih.gov
The incorporation of fluorine atoms into the organic linkers of MOFs, creating what are known as F-MOFs, has been shown to impart desirable properties to the resulting materials. nih.govresearchgate.net The presence of fluorine can enhance the hydrophobicity of the framework, leading to improved stability in the presence of moisture. nih.govresearchgate.net Furthermore, the polar C-F bonds can create specific interactions with guest molecules, which can be advantageous for applications in gas sorption and separation. nih.gov
The tetrafluorinated benzene ring in this compound would be expected to introduce strong non-covalent interactions, such as halogen bonding and π-stacking, which can play a crucial role in the self-assembly and final architecture of organic frameworks. The electron-deficient nature of the fluorinated aromatic ring could also influence the electronic properties of the resulting framework, potentially leading to applications in areas such as catalysis or sensing. acs.org
The table below outlines the potential effects of incorporating a tetrafluorobenzimidazole moiety into an organic framework, based on established principles from the study of F-MOFs.
| Property Affected | Potential Influence of this compound Moiety | Rationale |
| Framework Stability | Increased moisture and chemical stability | Enhanced hydrophobicity due to the presence of multiple fluorine atoms. nih.govresearchgate.net |
| Gas Sorption | Potentially enhanced affinity for specific gases (e.g., CO2) | Favorable dipole-quadrupole interactions between the polar C-F bonds and certain gas molecules. nih.gov |
| Porosity and Surface Area | Tunable, depending on the overall framework architecture | The rigid benzimidazole core can contribute to the formation of porous structures. |
| Luminescent Properties | Possible modulation of fluorescence | The electronic nature of the fluorinated ligand can influence the ligand-to-metal charge transfer properties. |
| Catalytic Activity | Potential for creating active sites with unique electronic environments | The electron-withdrawing fluorine atoms can modulate the acidity of N-H protons and the Lewis basicity of the imidazole nitrogen atoms. |
Role in Catalysis and Organocatalysis
The imidazole moiety is a well-known feature in various catalysts, including organocatalysts, due to its ability to act as a proton shuttle or a nucleophilic catalyst. nih.gov The introduction of four fluorine atoms onto the benzimidazole core, as in this compound, would significantly alter its basicity and nucleophilicity. The powerful electron-withdrawing effect of the fluorine atoms is expected to decrease the pKa of the N-H proton, making the compound more acidic compared to its non-fluorinated counterpart. This enhanced acidity could be harnessed in acid-catalyzed reactions.
Conversely, the electron density on the nitrogen atoms would be reduced, diminishing their nucleophilicity. While this might seem detrimental for nucleophilic catalysis, it could be advantageous in scenarios where a less basic but still catalytically active site is required to avoid side reactions.
Although specific applications of this compound in catalysis are not extensively documented, the broader field of fluorinated organic compounds in catalysis provides a basis for predicting its potential roles. For instance, fluorinated alcohols are known to have unique properties as solvents and additives in catalysis due to their ability to form strong hydrogen bonds. Similarly, the fluorinated benzimidazole could participate in hydrogen-bond-donating catalysis.
The potential applications of this compound in catalysis are summarized in the table below.
| Catalytic Role | Potential Application of this compound | Mechanistic Principle |
| Brønsted Acid Catalysis | As a weak acid catalyst for reactions such as acetal formation or hydrolysis. | The electron-withdrawing fluorine atoms increase the acidity of the N-H proton. |
| Hydrogen-Bond Donor Catalysis | Activation of electrophiles through hydrogen bonding. | The acidic N-H group can form strong hydrogen bonds with carbonyls or other Lewis basic functional groups. |
| Ligand in Metal-Catalyzed Reactions | To modify the electronic properties of a metal center. | The electron-withdrawing nature of the ligand can influence the reactivity and selectivity of the metal catalyst. |
| Organocatalyst Precursor | As a starting material for the synthesis of more complex organocatalysts. | The benzimidazole scaffold can be further functionalized to introduce chiral centers or other reactive groups. |
Structure Reactivity and Structure Property Relationships Srr/spr
Electronic Effects of Fluorine on Benzimidazole (B57391) Core Reactivity
The presence of four fluorine atoms on the benzenoid ring exerts a powerful electron-withdrawing effect on the entire benzimidazole system. This is primarily due to the strong inductive (-I) effect of fluorine, the most electronegative element. researchgate.net This significant perturbation of the electron density has several important consequences for the molecule's reactivity.
Acidity and Basicity: The electron-withdrawing nature of the tetrafluoro-substitution significantly increases the acidity of the N-H proton on the imidazole (B134444) ring compared to the non-fluorinated parent compound. nih.gov Quantum chemical assessments on related fluorinated benzimidazolyl-substituted nitronyl nitroxides have shown that introducing fluorine atoms into the benzene (B151609) ring can enhance the acidity by more than five orders of magnitude. acs.org Conversely, the basicity of the pyridinic nitrogen (N3) is substantially reduced, making protonation less favorable. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes 4,5,6,7-tetrafluoro-1H-benzo[d]imidazole susceptible to nucleophilic aromatic substitution, a reaction not typically observed in the parent benzimidazole. In this type of reaction, one or more fluorine atoms can act as leaving groups. For instance, a synthetically designed polymer incorporating fluorinated benzimidazole units was shown to undergo SNAr, where fluorine atoms were replaced by sulfur nucleophiles. researchgate.netnih.gov
Electrophilic Substitution: The positions on the benzene ring (4, 5, 6, and 7) are deactivated towards electrophilic attack due to the strong deactivating effect of the fluorine substituents. In a standard benzimidazole, these positions are typically susceptible to electrophilic substitution. chemicalbook.com
Thermal Stability: The carbon-fluorine bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen bond (~98.8 kcal/mol), which imparts high thermal stability to the molecule. nih.gov
| Property | Effect of Tetrafluoro-Substitution | Underlying Cause |
|---|---|---|
| N-H Acidity | Significantly Increased | Strong inductive electron withdrawal by fluorine atoms. acs.org |
| N3 Basicity | Significantly Decreased | Strong inductive electron withdrawal by fluorine atoms. nih.gov |
| Reactivity towards Nucleophiles | Activated for SNAr | Electron-deficient aromatic ring; fluorine as a leaving group. researchgate.netnih.gov |
| Reactivity towards Electrophiles | Deactivated | Strong deactivating effect of fluorine atoms. chemicalbook.com |
Correlation of Fluorine Substitution Pattern with Spectroscopic Signatures
The symmetric substitution pattern of the four fluorine atoms in this compound leads to characteristic spectroscopic signatures, particularly in NMR spectroscopy.
19F NMR Spectroscopy: 19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, the symmetry of the molecule would be expected to simplify the spectrum. Due to the C2v symmetry (ignoring the N-H proton), one might expect two distinct 19F signals corresponding to the F-4/F-7 pair and the F-5/F-6 pair. These signals would exhibit complex splitting patterns due to F-F coupling.
1H NMR Spectroscopy: The 1H NMR spectrum would be relatively simple, primarily showing the resonance for the N-H proton and the C2-H proton. The chemical shift of the N-H proton would likely be significantly downfield compared to non-fluorinated benzimidazole, reflecting its increased acidity.
13C NMR Spectroscopy: The 13C NMR spectrum will show characteristic large one-bond and smaller multi-bond C-F coupling constants (nJCF), which are invaluable for structural assignment. The chemical shifts of the fluorinated carbons (C-4, C-5, C-6, C-7) will be directly influenced by the attached fluorine atoms, typically appearing at lower field.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1400 cm-1 region.
| Spectroscopic Technique | Key Feature | Reason |
|---|---|---|
| 19F NMR | Two signals with complex F-F coupling | Molecular symmetry (F-4/F-7 and F-5/F-6 are equivalent pairs). |
| 1H NMR | Downfield shift of N-H proton | Increased acidity due to electron-withdrawing fluorine atoms. |
| 13C NMR | Large C-F coupling constants | Direct and through-bond interactions between carbon and fluorine nuclei. |
| IR Spectroscopy | Strong C-F stretching bands | Vibrational modes of the carbon-fluorine bonds. |
Influence of Fluorine on Intermolecular Interaction Strength and Directionality
Fluorination of the benzimidazole core dramatically modifies the nature and strength of intermolecular interactions, which dictates the molecule's solid-state packing and physical properties.
Hydrogen Bonding: The primary intermolecular interaction for this compound is the hydrogen bond involving the N-H group as a donor and the pyridinic nitrogen of a neighboring molecule as an acceptor (N-H···N). acs.org While the C-F bond is polarized, fluorine is a weak hydrogen bond acceptor. researchgate.net Studies on the crystal structure of a 2-(4,5,6,7-tetrafluorobenzimidazol-2'-yl)-substituted nitronyl nitroxide show that the molecules are assembled into chains via intermolecular N-H···N hydrogen bonds between benzimidazole moieties. acs.org
Halogen Bonding: The potential for the fluorine atoms to act as halogen bond donors is generally weak. Halogen bonding involves an electrophilic region (the σ-hole) on the halogen atom. princeton.edu This σ-hole is largest for iodine and smallest for fluorine, making C-F halogen bonds relatively insignificant compared to other non-covalent interactions. nih.gov
π-π Stacking and F-F Interactions: The electron-deficient nature of the perfluorinated aromatic ring alters its π-stacking behavior compared to electron-rich aromatic systems. Furthermore, specific interactions involving fluorine can become significant. In the crystal structure of a benzimidazole acceptor functionalized with a perfluorophenyl (C6F5) group, a distinct two-dimensional network was observed, which was interwoven by both π-π interactions and fluorine-fluorine (F-F) electrostatic interactions. rsc.org This indicates that such interactions could play a role in the crystal packing of this compound.
Impact of Fluorine on Tautomeric Preferences and Proton Transfer Kinetics
Benzimidazoles can exist as two annular tautomers, with the proton residing on either N1 or N3. chemicalbook.com
Tautomeric Preference: In this compound, the molecule is symmetrical with respect to the imidazole ring. Therefore, the two possible tautomers (1H and 3H) are identical and degenerate. The tautomeric equilibrium is not a factor in the parent compound itself, though it becomes relevant upon substitution at the C2 position.
Proton Transfer Kinetics: The kinetics of proton transfer, either intermolecularly or to an external acid/base, are significantly influenced by the fluorine substituents. The increased acidity of the N-H proton means that deprotonation will be kinetically and thermodynamically more favorable than in the non-fluorinated analogue. acs.org This enhanced acidity is a direct consequence of the stabilization of the resulting benzimidazolate anion by the four electron-withdrawing fluorine atoms. This property is critical in reactions where deprotonation is a key step.
Relationship Between Fluorine Content and Redox Potentials
The introduction of electron-withdrawing groups is a well-established strategy for tuning the redox potentials of organic molecules. nih.gov
Reduction and Oxidation Potentials: The four strongly electron-withdrawing fluorine atoms make the this compound ring electron-deficient. Consequently, the molecule is more difficult to oxidize and easier to reduce compared to unsubstituted benzimidazole. This translates to a higher (more positive) oxidation potential and a less negative (or more positive) reduction potential.
Cyclic Voltammetry Studies: While specific data for this compound is not readily available in the provided context, studies on related systems confirm this trend. For example, in a series of fluorinated benzimidazole-substituted nitronyl nitroxides, cyclic voltammetry showed that the experimental redox potentials of the radicals correlated well with calculated values, confirming the electronic influence of the fluorine atoms. acs.org A study on substituted s-tetrazines also demonstrated a strong linear correlation between the measured redox potentials and the Hammett constants of the substituents, with fluorine and trifluoromethyl groups shifting the reduction potential to more positive values. nih.gov This principle is directly applicable to the fluorinated benzimidazole system.
| Redox Process | Effect of Tetrafluoro-Substitution | Reason |
|---|---|---|
| Oxidation | Becomes more difficult (Higher Eox) | Electron-deficient ring stabilizes the neutral state. nih.gov |
| Reduction | Becomes easier (Less negative Ered) | Electron-deficient ring stabilizes the reduced (anionic) state. acs.orgnih.gov |
Future Research Perspectives
Development of Novel and Efficient Synthetic Routes for Highly Fluorinated Benzimidazoles
The synthesis of highly fluorinated benzimidazoles, including 4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole, is foundational to their further study and application. While the precursor, 3,4,5,6-tetrafluorobenzene-1,2-diamine (B1350565), is commercially available, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to this and related compounds.
One promising avenue is the refinement of cyclization reactions. Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. Future investigations could explore milder, catalyst-driven processes. For instance, the use of nano-catalysts, such as zinc oxide nanoparticles, has shown promise in the synthesis of other benzimidazole (B57391) derivatives, offering advantages like higher yields, shorter reaction times, and catalyst recyclability. nih.gov Adapting such green chemistry principles to the synthesis of this compound could significantly improve its accessibility.
Furthermore, exploring alternative cyclization partners beyond simple carboxylic acids could lead to a diverse array of 2-substituted tetrafluorobenzimidazoles in a more direct manner. Flow chemistry presents another exciting frontier, offering precise control over reaction parameters and the potential for safer handling of highly reactive intermediates.
A key challenge in the synthesis of highly fluorinated aromatics is often the preparation of the precursors themselves. While 3,4,5,6-tetrafluorobenzene-1,2-diamine is available, the development of novel, cost-effective routes to this and other polyfluorinated diamines will be critical for the widespread adoption of their benzimidazole derivatives.
Deeper Exploration of Unique Reactivity Patterns Induced by Fluorine Substitution
The four electron-withdrawing fluorine atoms in this compound are expected to significantly influence its chemical reactivity compared to its non-fluorinated counterpart. A systematic exploration of these reactivity patterns is a crucial area for future research.
The acidity of the N-H bond in the imidazole (B134444) ring is anticipated to be enhanced due to the inductive effect of the fluorine atoms. This increased acidity could facilitate a range of N-substitution reactions under milder conditions than typically required for benzimidazoles. Future studies should focus on quantifying this acidity and exploring its implications for N-alkylation, N-arylation, and N-acylation reactions. Metal-free N-alkylation methods, which are gaining traction for their environmental benefits, could be particularly effective for this activated substrate. beilstein-journals.org
Conversely, the electron-deficient nature of the benzene (B151609) ring is expected to render it less susceptible to electrophilic aromatic substitution. However, it may be more prone to nucleophilic aromatic substitution, where a fluoride (B91410) ion is displaced by a suitable nucleophile. A thorough investigation into the regioselectivity and scope of such reactions could unlock a vast chemical space for derivatization.
The impact of fluorine substitution on the coordination chemistry of the benzimidazole is another area ripe for exploration. The altered electron density on the nitrogen atoms will influence the strength and nature of metal-ligand bonds, potentially leading to the development of novel catalysts or functional materials with unique electronic properties.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolkit for understanding and predicting the properties of this compound. Future research should leverage advanced computational modeling to build a comprehensive in-silico profile of this molecule and its derivatives.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govsapub.org These calculations can help to rationalize the observed reactivity and predict the outcomes of chemical reactions. Furthermore, DFT can be used to calculate spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization of new compounds. mdpi.com
Molecular dynamics simulations can be employed to study the intermolecular interactions of this compound in different environments. This is particularly relevant for understanding its behavior in biological systems or its packing in the solid state, which is crucial for the design of crystalline materials.
A particularly exciting application of computational modeling is in the predictive design of new molecules with desired properties. By systematically modifying the structure of this compound in-silico and calculating the resulting electronic and photophysical properties, researchers can identify promising candidates for synthesis and experimental validation. This approach can significantly accelerate the discovery of new materials for applications such as organic light-emitting diodes (OLEDs) or sensors.
Design of Novel Chemical Building Blocks and Materials Based on this compound Architecture
The unique properties of this compound make it an attractive building block for the construction of more complex molecules and functional materials. Future research in this area is expected to be highly interdisciplinary, spanning organic synthesis, polymer chemistry, and materials science.
In medicinal chemistry, the benzimidazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The introduction of a tetrafluorinated benzene ring could lead to analogues of existing drugs with improved metabolic stability, enhanced binding affinity, or altered pharmacokinetic profiles. The lipophilicity and electronic properties imparted by the fluorine atoms can be strategically exploited to fine-tune the drug-like properties of a molecule.
In materials science, the electron-deficient nature of the tetrafluorinated ring makes this benzimidazole an excellent candidate for use in optoelectronic materials. For example, it could be incorporated into polymers or small molecules for applications in OLEDs, where its electronic properties could facilitate efficient charge transport and emission. The introduction of fluorine atoms is a known strategy to influence the electronic and optoelectronic properties of organic materials. nih.gov
Furthermore, the ability of the benzimidazole moiety to participate in hydrogen bonding and metal coordination can be leveraged to create self-assembling systems and coordination polymers. The fluorine atoms can also engage in non-covalent interactions, such as halogen bonding, which can be used to control the supramolecular architecture of materials. The development of new ligands based on this scaffold could lead to novel metal-organic frameworks (MOFs) with interesting catalytic or gas-storage properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


